molecular formula C17H25N3O3S B602152 Almotriptan N-Oxide Hydrochloride CAS No. 1391054-49-1

Almotriptan N-Oxide Hydrochloride

Cat. No. B602152
CAS RN: 1391054-49-1
M. Wt: 351.47
InChI Key:
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Description

Almotriptan N-Oxide Hydrochloride is a salt form of Almotriptan . Almotriptan is a selective serotonin 5-HT 1b/1d receptor agonist . It is used in the acute treatment of migraine attacks with or without aura .


Synthesis Analysis

The synthesis of Almotriptan involves a novel process that provides the product conveniently and efficiently with commercially acceptable yields and purity . The process also involves a novel synthetic intermediate .


Molecular Structure Analysis

The molecular formula of Almotriptan N-Oxide Hydrochloride is C17 H25 N3 O3 S . Cl H . It has a high and specific affinity for serotonin 5-HT 1B/1D receptors .


Chemical Reactions Analysis

Almotriptan is a selective serotonin 5-HT 1b/1d receptor agonist . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .


Physical And Chemical Properties Analysis

The molecular formula of Almotriptan N-Oxide Hydrochloride is C17 H25 N3 O3 S . Cl H, and its molecular weight is 387.92 .

Scientific Research Applications

Metabolic Pathways and Enzymatic Involvement

Almotriptan is primarily metabolized in the human liver. Key enzymes like CYP3A4, CYP2D6, and MAO-A play a significant role in its metabolic processes. Various studies have identified the specific pathways and enzymes responsible for the formation of its major metabolites, emphasizing the importance of these enzymes in the drug's metabolic clearance (Salvà et al., 2003).

Disposition and Metabolism in Animal Models

Research on the disposition and metabolism of almotriptan in different animal species, including rats, dogs, and monkeys, has shown significant insights into its absorption and elimination patterns. Key findings include the identification of the γ-aminobutyric acid metabolite as a major metabolite in these species (Aubets et al., 2006).

Electrochemical Sensor Development

A study detailed the development of an electrochemical sensor based on multiwalled carbon nanotubes for the detection of almotriptan. This advancement provides a novel method for the sensitive and time-efficient determination of almotriptan in various samples (Narayan et al., 2013).

Pharmacological Profile

Almotriptan's pharmacological characteristics have been extensively studied, revealing its high affinity for 5-HT(1B) and 5-HT(1D) receptors and selectivity for cranial vasculature over peripheral vessels. This profile underscores its targeted action in migraine treatment (Bou et al., 2000).

Novel Drug Delivery Systems

Recent advancements in drug delivery systems have led to the development of innovative methods for almotriptan delivery, such as solid lipid nanoparticles in mucoadhesive in situ gel formulations. These systems aim to enhance the drug's efficiency and target delivery (Youssef et al., 2018).

Quantification Techniques

The development of sensitive quantification methods for almotriptan in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Techniques like LC-MS/MS have been employed for this purpose, providing insights into the drug's concentration in the brain and blood (Nirogi et al., 2013).

Cardiovascular Safety Profile

Almotriptan's cardiovascular safety profile has been thoroughly evaluated, showcasing its minimal impact on blood pressure, heart rate, and coronary blood flow. This aspect is crucial for its use in migraine treatments, especially in patients with cardiovascular concerns (Gras et al., 2000).

Future Directions

Almotriptan has been used in the acute treatment of migraine with or without aura for many years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . It is likely to become a useful treatment option in the management of adults with moderate or severe migraine headaches .

properties

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S.ClH/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMHFMJWUYYRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almotriptan N-Oxide Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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